![molecular formula C21H25N9O B2888127 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1207024-91-6](/img/structure/B2888127.png)
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several structural components including a tetrazole ring, a phenyl ring, a pyrimidine ring, and a piperazine ring . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . Piperazine is a six-membered ring containing two nitrogen atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spatial arrangement of these groups could significantly affect the properties and reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the tetrazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing tetrazole rings often have high nitrogen content and can exhibit explosive properties .Scientific Research Applications
Antipsychotic Potential
The compound under investigation shares structural similarities with conformationally restricted butyrophenones, evaluated for their antipsychotic potential. These compounds, including derivatives with piperidine and pyrimidine fragments, have shown significant affinity for dopamine (D(1), D(2), D(4)) and serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)). Notably, some derivatives were selective for 5-HT(2A) receptors, suggesting potential effectiveness as neuroleptic drugs (Raviña et al., 2000).
Antimicrobial Activity
Derivatives related to the compound of interest have been synthesized and assessed for antimicrobial activity. For instance, compounds integrating piperidine and pyrimidine units have been investigated for their efficacy against various bacterial and fungal strains, demonstrating variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agent
An HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin, which incorporates a pyrimidin-4-yl piperazine unit, similar to the core structure of the compound , has been developed and validated. This underscores the potential application of such compounds in the development of new anticonvulsant drugs (Severina et al., 2021).
Anticancer Properties
Research has delved into the synthesis and evaluation of compounds containing pyrimidine and piperazine units for their antiproliferative effects against human cancer cell lines. These studies suggest the potential application of such compounds in cancer treatment, highlighting the structural features essential for their antiproliferative activity (Mallesha et al., 2012).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s known that piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that piperidines, a core structure in this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Result of Action
It’s known that piperazine derivatives have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c31-21(17-5-4-6-18(13-17)30-16-24-25-26-30)29-11-9-28(10-12-29)20-14-19(22-15-23-20)27-7-2-1-3-8-27/h4-6,13-16H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJAQZMWKVSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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